molecular formula C16H12FN3O B12117553 2,7-diamino-4-(3-fluorophenyl)-4H-chromene-3-carbonitrile CAS No. 111861-40-6

2,7-diamino-4-(3-fluorophenyl)-4H-chromene-3-carbonitrile

Cat. No.: B12117553
CAS No.: 111861-40-6
M. Wt: 281.28 g/mol
InChI Key: ZQDDHNXMFGSCCR-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-3-carbonitrile, 2,7-diamino-4-(3-fluorophenyl)- is a heterocyclic compound that belongs to the class of benzopyrans. This compound is characterized by the presence of a benzopyran ring system with a carbonitrile group at the 3-position, two amino groups at the 2 and 7 positions, and a fluorophenyl group at the 4-position. It has garnered significant interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-3-carbonitrile, 2,7-diamino-4-(3-fluorophenyl)- typically involves multicomponent reactions (MCRs). One common method is the reaction of aromatic aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. For example, the condensation of an aromatic aldehyde with malononitrile and dimedone in the presence of amine-functionalized silica magnetic nanoparticles (ASMNPs) can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of catalysts can be scaled up for industrial applications. The choice of catalyst and reaction conditions can be optimized to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-3-carbonitrile, 2,7-diamino-4-(3-fluorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reagents: Aromatic aldehydes, malononitrile, β-ketoesters, amines.

    Conditions: Refluxing in benzene, presence of catalysts like triethylamine, amine-functionalized silica magnetic nanoparticles.

Major Products

Scientific Research Applications

4H-1-Benzopyran-3-carbonitrile, 2,7-diamino-4-(3-fluorophenyl)- has a wide range of scientific research applications:

    Chemistry: Used as a key intermediate in the synthesis of other heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its pharmacological properties, such as enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-3-carbonitrile, 2,7-diamino-4-(3-fluorophenyl)- involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorophenyl group enhances its binding affinity and specificity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4H-1-Benzopyran-3-carbonitrile, 2,7-diamino-4-(4-methoxyphenyl)
  • 4H-1-Benzopyran-3-carbonitrile, 2,7-diamino-4-(4-nitrophenyl)
  • 4H-1-Benzopyran-3-carbonitrile, 2,7-diamino-4-(2-chlorophenyl)

Uniqueness

4H-1-Benzopyran-3-carbonitrile, 2,7-diamino-4-(3-fluorophenyl)- is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

111861-40-6

Molecular Formula

C16H12FN3O

Molecular Weight

281.28 g/mol

IUPAC Name

2,7-diamino-4-(3-fluorophenyl)-4H-chromene-3-carbonitrile

InChI

InChI=1S/C16H12FN3O/c17-10-3-1-2-9(6-10)15-12-5-4-11(19)7-14(12)21-16(20)13(15)8-18/h1-7,15H,19-20H2

InChI Key

ZQDDHNXMFGSCCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N

Origin of Product

United States

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